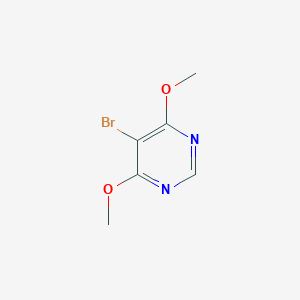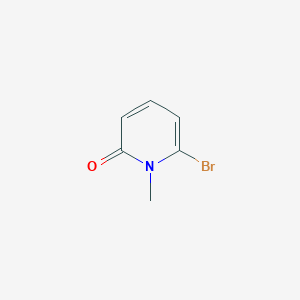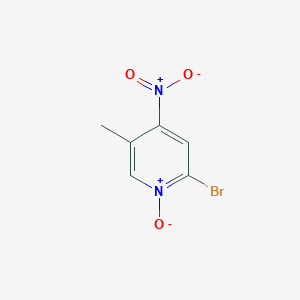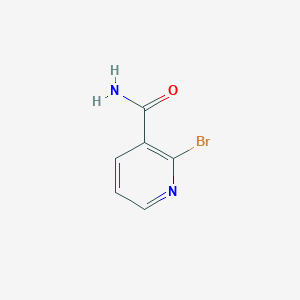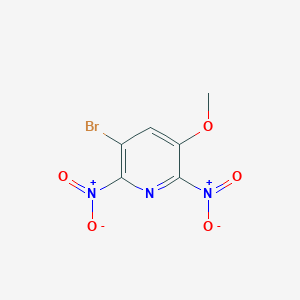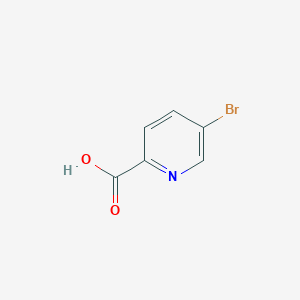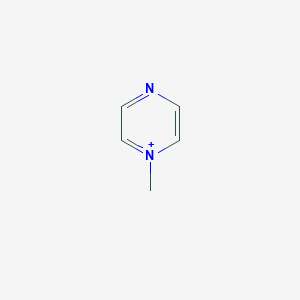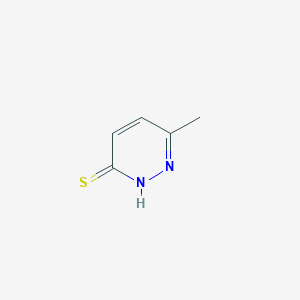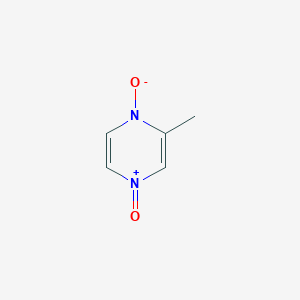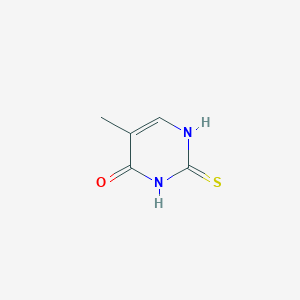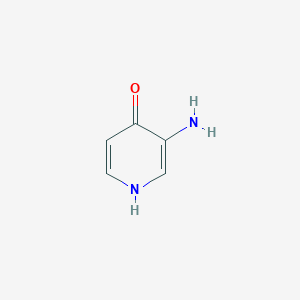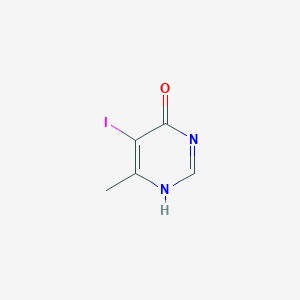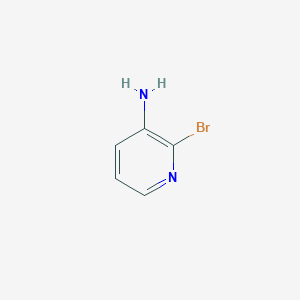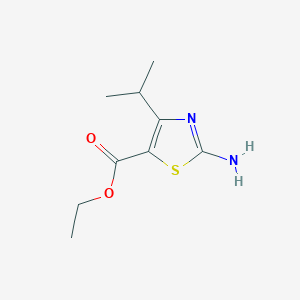
2-氨基-4-异丙基噻唑-5-羧酸乙酯
概述
描述
Ethyl 2-amino-4-isopropylthiazole-5-carboxylate is a chemical compound with the molecular formula C9H14N2O2S . It has an average mass of 214.285 Da and a mono-isotopic mass of 214.077591 Da . This compound is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The InChI code for Ethyl 2-amino-4-isopropylthiazole-5-carboxylate is 1S/C9H14N2O2S/c1-4-13-8(12)7-6(5(2)3)11-9(10)14-7/h5H,4H2,1-3H3,(H2,10,11) . This provides a detailed representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
Ethyl 2-amino-4-isopropylthiazole-5-carboxylate is a white to yellow solid . The CAS Number is 72850-76-1 .科学研究应用
抗菌活性
2-氨基-4-甲基噻唑-5-羧酸乙酯(与 2-氨基-4-异丙基噻唑-5-羧酸乙酯密切相关的噻唑基团的衍生物)已被合成并研究了其对细菌和真菌菌株的抗菌活性。使用各种光谱技术确认了合成衍生物的结构,并使用串稀释法评估了抗菌活性。该研究提供了对这些分子的构效关系的见解 (Desai、Bhatt 和 Joshi,2019)。
杆菌肽合成研究
已经开展了噻唑啉肽的氨基酸成分的异构化研究,包括 2-氨基-4-异丙基噻唑-5-羧酸乙酯的衍生物。这些研究重点关注噻唑啉肽的化学行为,有助于了解肽的合成和修饰 (Hirotsu、Shiba 和 Kaneko,1970)。
噻唑羧酸衍生物
对 2-氨基-4-甲基噻唑-5-羧酸的乙酯和苯胺酰化反应(一种类似于 2-氨基-4-异丙基噻唑-5-羧酸乙酯的化合物)的研究导致了各种氨基衍生物的产生。这些研究对于了解噻唑衍生物的化学性质和潜在应用具有重要意义 (Dovlatyan、Eliazyan、Pivazyan、Kazaryan 和 Engoyan,2004)。
缓蚀
对 2-氨基-4-甲基-1,3-噻唑-5-羧酸乙酯(与 2-氨基-4-异丙基噻唑-5-羧酸乙酯在结构上相关的化合物)的研究表明,它具有作为盐酸介质中 AA6061 合金缓蚀剂的潜力。该研究使用失重、电化学阻抗谱和动电位极化方法评估了其效率 (Raviprabha 和 Bhat,2019)。
属性
IUPAC Name |
ethyl 2-amino-4-propan-2-yl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-4-13-8(12)7-6(5(2)3)11-9(10)14-7/h5H,4H2,1-3H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYUBFVIKXSBTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356437 | |
| Record name | Ethyl 2-amino-4-(propan-2-yl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-4-isopropylthiazole-5-carboxylate | |
CAS RN |
72850-76-1 | |
| Record name | Ethyl 2-amino-4-(propan-2-yl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

